Oleyl methanesulfonate molecular weight and formula
Oleyl methanesulfonate molecular weight and formula
An In-Depth Technical Guide to Oleyl Methanesulfonate for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Oleyl methanesulfonate, also known as oleyl mesylate, is a significant chemical intermediate, valued for its role as a potent alkylating agent. As the methanesulfonate ester of oleyl alcohol, it combines the lipophilic properties of a long-chain unsaturated fatty alcohol with the high reactivity of the mesylate leaving group. This guide provides a comprehensive technical overview of oleyl methanesulfonate, covering its chemical properties, synthesis, reactivity, applications in research and drug development, analytical characterization, and critical safety considerations. This document is intended for researchers, scientists, and drug development professionals who utilize or may encounter this compound in their work.
Core Chemical and Physical Properties
Oleyl methanesulfonate is an organic ester characterized by a C18 monounsaturated oleyl chain linked to a methanesulfonate group. The cis configuration of the double bond at the C9 position is a defining feature derived from its precursor, oleyl alcohol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₈O₃S | [1] |
| Molecular Weight | 346.57 g/mol | [1] |
| CAS Number | 35709-09-2 | [1] |
| Synonyms | Oleyl mesylate, cis-9-Octadecenyl mesylate, (Z)-9-Octadecen-1-yl methanesulfonate | [1] |
| Appearance | Varies; typically a liquid or low-melting solid at room temperature | Inferred from oleyl moiety |
| Storage | Freezer (-20°C), under inert gas | [1] |
Synthesis of Oleyl Methanesulfonate
The synthesis of oleyl methanesulfonate follows a standard procedure for the formation of alkyl mesylates: the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Mechanism
The synthesis is a nucleophilic acyl substitution where the oxygen of oleyl alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine, such as triethylamine (TEA), acts as a base to quench the hydrochloric acid generated, driving the reaction to completion.
Experimental Protocol: Laboratory Scale Synthesis
Disclaimer: This protocol is a representative example. All laboratory work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Materials:
-
Oleyl alcohol (1 equivalent)
-
Methanesulfonyl chloride (1.1 - 1.5 equivalents)
-
Triethylamine (1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve oleyl alcohol in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride dropwise via a syringe, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the oleyl alcohol spot is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though for many applications, the crude material is of sufficient purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of oleyl methanesulfonate.
Chemical Reactivity and Applications
The utility of oleyl methanesulfonate stems from the methanesulfonate anion being an exceptionally good leaving group in nucleophilic substitution reactions.[2] This property makes the compound a powerful oleylating agent.
Nucleophilic Substitution (Sₙ2) Reactions
Oleyl methanesulfonate is an excellent substrate for Sₙ2 reactions.[3] A wide range of nucleophiles can displace the mesylate group, allowing for the covalent attachment of the oleyl chain to various molecules.
General Reaction: Nu⁻ + CH₃(CH₂)₇CH=CH(CH₂)₈-OMs → CH₃(CH₂)₇CH=CH(CH₂)₈-Nu + MsO⁻
Where:
-
Nu⁻ = Nucleophile (e.g., N₃⁻, CN⁻, R-COO⁻, R-O⁻, I⁻)
-
-OMs = Methanesulfonate (leaving group)
This reactivity is fundamental in synthetic organic chemistry, particularly in lipid science.
Applications in Drug Development and Research
-
Synthesis of Lipid Conjugates: The lipophilic oleyl chain can be introduced into peptides, oligosaccharides, or small-molecule drugs to enhance their membrane permeability, modify their pharmacokinetic profile, or for targeted delivery applications.[4] Oleyl methanesulfonate serves as a key intermediate for creating these lipidated molecules.[]
-
Precursor for Complex Lipids: It is used in the synthesis of specialized phospholipids, ethers, and other lipid structures where a pre-formed C18:1 chain is required.
-
Alkylating Agent in Mechanistic Studies: Like other alkyl methanesulfonates, it can be used as a research tool to study the effects of DNA alkylation.[6][7] However, its use in this context requires extreme caution due to its potential genotoxicity.
Analytical Characterization
Ensuring the purity and structural integrity of oleyl methanesulfonate is critical. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation.
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ -CH₂- | ~0.88 | Triplet |
| -CH₂ - (bulk methylene) | ~1.26 | Broad Singlet |
| =CH-CH₂ - | ~2.01 | Multiplet |
| CH₃ -SO₃- | ~3.00 | Singlet |
| -CH₂ -O-SO₂- | ~4.22 | Triplet |
| -CH=CH- | ~5.35 | Multiplet |
| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ -CH₂- | ~14 |
| -CH₂ - (bulk methylene) | ~22-32 |
| CH₃ -SO₃- | ~38 |
| -CH₂ -O-SO₂- | ~70 |
| -CH =CH - | ~129-130 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can be used for trace-level detection. Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice for analyzing alkyl methanesulfonates.[8][9][10]
-
Expected Molecular Ion (M⁺): m/z 346.25
-
Common Fragments: Loss of the mesylate group, fragmentation along the alkyl chain.
Quality Control Workflow
Caption: Analytical workflow for quality control of oleyl methanesulfonate.
Safety, Handling, and Genotoxicity
Alkyl methanesulfonates as a class are potent alkylating agents and must be handled with extreme caution.[11] Their primary toxicological concern is genotoxicity (the ability to damage DNA), which can lead to mutagenic and carcinogenic effects.[12][13][14][15]
Hazard Classification
While a specific, comprehensive toxicological profile for oleyl methanesulfonate is not widely published, it should be treated with the same level of caution as well-studied analogues like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).
-
Expected Hazards: Harmful if swallowed, causes skin and serious eye irritation/damage, may cause an allergic skin reaction, suspected of causing genetic defects and cancer.[1][12]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle oleyl methanesulfonate in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.[1]
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Spill Management: Have a spill kit ready containing an inert absorbent material. Do not flush to drains.[1]
Genotoxicity Considerations in Drug Development
The presence of alkyl methanesulfonates as impurities in active pharmaceutical ingredients (APIs) is a major concern for regulatory agencies.[16][17] If oleyl methanesulfonate is used in a synthetic process, robust measures must be taken to ensure its complete removal from the final drug product to levels below the Threshold of Toxicological Concern (TTC), typically around 1.5 µ g/day exposure.[16] Validated, sensitive analytical methods (e.g., GC-MS or LC-MS) are required to quantify any residual levels.[8][17]
The mechanism of genotoxicity involves the alkylation of nucleophilic sites on DNA bases, particularly the N7 position of guanine and the N3 position of adenine. This can lead to base mispairing during DNA replication, causing mutations.[15]
Caption: Simplified mechanism of DNA alkylation by oleyl methanesulfonate.
Conclusion
Oleyl methanesulfonate is a valuable and highly reactive intermediate in organic and medicinal chemistry. Its ability to efficiently transfer a lipophilic oleyl chain makes it a key building block for complex lipids and drug conjugates. However, its utility is intrinsically linked to its potent alkylating nature, which necessitates stringent handling procedures and rigorous analytical controls to mitigate the significant risks of genotoxicity. A thorough understanding of its chemistry, applications, and hazards is paramount for its safe and effective use in research and development.
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